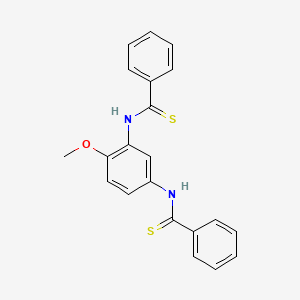
N,N'-(4-Methoxy-1,3-phenylene)dibenzenecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(4-Methoxy-1,3-phenylene)dibenzenecarbothioamide: is an organic compound characterized by its unique structure, which includes a 4-methoxy-1,3-phenylene core linked to two benzenecarbothioamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(4-Methoxy-1,3-phenylene)dibenzenecarbothioamide typically involves the reaction of 4-methoxy-1,3-phenylenediamine with benzenecarbothioyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: N,N’-(4-Methoxy-1,3-phenylene)dibenzenecarbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, and dimethyl sulfoxide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, N,N’-(4-Methoxy-1,3-phenylene)dibenzenecarbothioamide is used as a ligand in coordination chemistry, facilitating the formation of metal complexes that are useful in catalysis and material science.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in biochemical assays.
Medicine: In medicine, this compound is being explored for its potential therapeutic properties, including its ability to inhibit certain enzymes and its role as a precursor in the synthesis of pharmacologically active molecules.
Industry: Industrially, N,N’-(4-Methoxy-1,3-phenylene)dibenzenecarbothioamide is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N,N’-(4-Methoxy-1,3-phenylene)dibenzenecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The methoxy and carbothioamide groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
- 4-Methoxy-1,3-phenylenediamine
- N,N’-(1,3-Phenylene)dibenzenecarbothioamide
- 4-Methoxy-o-phenylenediamine
Comparison: Compared to similar compounds, N,N’-(4-Methoxy-1,3-phenylene)dibenzenecarbothioamide is unique due to its specific substitution pattern and the presence of both methoxy and carbothioamide groups. This unique structure imparts distinct chemical and biological properties, making it more versatile in various applications.
Properties
CAS No. |
105612-80-4 |
|---|---|
Molecular Formula |
C21H18N2OS2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[3-(benzenecarbonothioylamino)-4-methoxyphenyl]benzenecarbothioamide |
InChI |
InChI=1S/C21H18N2OS2/c1-24-19-13-12-17(22-20(25)15-8-4-2-5-9-15)14-18(19)23-21(26)16-10-6-3-7-11-16/h2-14H,1H3,(H,22,25)(H,23,26) |
InChI Key |
NOKWRRLDIDPZEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)C2=CC=CC=C2)NC(=S)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide](/img/structure/B14318857.png)
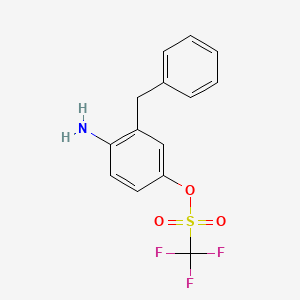
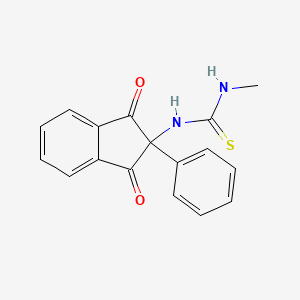


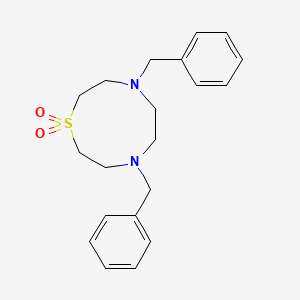
![Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14318890.png)
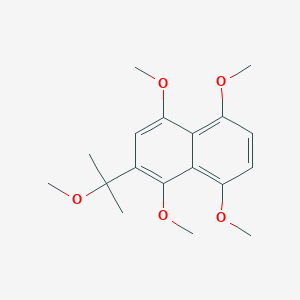
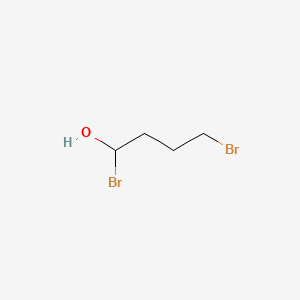
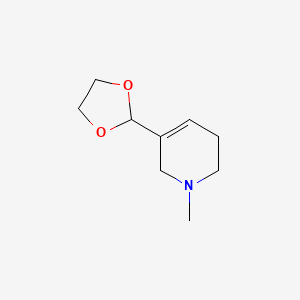
![(2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide](/img/structure/B14318921.png)
methyl}benzene](/img/structure/B14318927.png)


